3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde
Description
3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde (hereafter referred to as Compound A) is a cyclopentene-based aldehyde derivative featuring a 4-chlorophenylmethylidene substituent and a morpholine ring. Its molecular formula is C₁₇H₁₆ClNO₂ (molecular weight: 313.77 g/mol), with a CAS registry number of 327106-84-3 . The compound’s structure combines aromatic, heterocyclic, and aldehyde functionalities, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H18ClNO2/c18-16-5-1-13(2-6-16)11-14-3-4-15(12-20)17(14)19-7-9-21-10-8-19/h1-2,5-6,11-12H,3-4,7-10H2 |
InChI Key |
OQZDLJMXSLAJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=C(C=C2)Cl)N3CCOCC3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde typically involves the condensation of 4-chlorobenzaldehyde with 2-(morpholin-4-yl)cyclopentanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carboxylic acid
Reduction: 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dichlorophenyl Derivative: (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde
Compound B (CAS: 327106-81-0) shares the same core structure as Compound A but substitutes the 4-chlorophenyl group with a 2,4-dichlorophenyl moiety. Key differences include:
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClNO₂ | C₁₇H₁₅Cl₂NO₂ |
| Molecular Weight | 313.77 g/mol | 338.23 g/mol |
| Substituent Position | 4-Chlorophenyl | 2,4-Dichlorophenyl |
| Boiling Point/Stability | Not reported | Not reported |
- However, steric hindrance from the 2-chloro group could alter binding affinities in target interactions .
Thiazolidinone Derivatives with Chlorophenyl Groups
describes thiazolidinone derivatives (C1–C6) featuring chlorophenyl and morpholine-like substituents. For example:
- C3: 2-[(4-chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- C4: 3-(4-chlorophenyl)-2-[(4-butylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
| Property | Compound A | Thiazolidinones (C3–C4) |
|---|---|---|
| Core Structure | Cyclopentene carbaldehyde | Thiazolidinone heterocycle |
| Key Functional Groups | Aldehyde, morpholine | Thiophene, imino, ketone |
| Bioactivity | Underexplored | Antiviral, antibacterial |
| Genotoxicity | Not tested | Non-mutagenic (up to 1 mM) |
- Structural Implications: While Compound A’s cyclopentene core may confer rigidity, thiazolidinones’ heterocyclic systems offer diverse hydrogen-bonding sites, enhancing target engagement. The non-mutagenic profile of thiazolidinones suggests Compound A may also exhibit low toxicity, though direct testing is required .
Diketone Analog: 3-[(4-Chlorophenyl)methylidene]pentane-2,4-dione
Compound C (CAS: Not provided) replaces the cyclopentene-carbaldehyde core with a diketone (pentane-2,4-dione) system:
| Property | Compound A | Compound C |
|---|---|---|
| Core Structure | Cyclopentene carbaldehyde | Linear diketone |
| Reactivity | Aldehyde-driven | Enolate formation |
| Solubility | Likely moderate | Higher (due to polar ketones) |
- Functional Group Impact: Compound A’s aldehyde group enables nucleophilic addition reactions, while Compound C’s diketone structure facilitates chelation and enolate chemistry, making it more suited for metal-binding applications .
Chalcone Derivative: 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Compound D (synthesized in ) is a chalcone with a 4-chlorophenyl group:
| Property | Compound A | Compound D |
|---|---|---|
| Core Structure | Cyclopentene | α,β-unsaturated ketone |
| Conjugation | Localized (cyclopentene) | Extended (chalcone) |
| Applications | Underexplored | Antioxidant, anticancer |
- Electronic Effects : Compound D’s conjugated system allows for UV absorption and redox activity, whereas Compound A’s aldehyde and morpholine groups may prioritize electrophilic interactions .
Biological Activity
3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde, also known by its chemical identifier CID 3850512, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C17H18ClNO2
- Molecular Weight : 303.79 g/mol
The structure features a chlorophenyl group and a morpholine ring, which are known to influence biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various derivatives, compounds containing the chlorophenyl moiety showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. In particular, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and urinary tract infections.
In a comparative study, several derivatives were tested for their AChE inhibition capabilities. The results indicated that certain compounds displayed IC50 values lower than established controls, suggesting promising therapeutic potential .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Strong Inhibition | < Control Compound |
| Urease | Strong Inhibition | Not specified |
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to known anticancer agents. Research has indicated that derivatives with similar frameworks can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
In vitro studies have demonstrated that compounds with the morpholine ring have exhibited significant cytotoxicity against various cancer cell lines, suggesting a need for further exploration of their mechanisms of action.
Case Studies
- Study on Leukotriene Inhibition : A study involving derivatives of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan showed strong inhibition of calcium mobilization in CHO cells expressing human BLT receptors. The most potent compound had an IC50 smaller than that of the reference drug .
- Pharmacological Evaluation : Another study evaluated the synthesized compounds for antibacterial and enzyme inhibitory activities. The findings revealed moderate to strong antibacterial effects and significant inhibition of urease activity, indicating the pharmacological effectiveness of similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
